N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-10-20-12-15(17(19-20)22-11-5-2)16(21)18-14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUGIMQJFJFENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds characterized by two nitrogen atoms in the ring. They are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structure of this compound contributes significantly to its pharmacological profile.
2. Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
- Introduction of the Propoxy Group : Nucleophilic substitution with propyl bromide in the presence of a strong base is commonly used.
- Attachment of the Methylphenyl Group : Electrophilic aromatic substitution introduces the 4-methylphenyl moiety into the pyrazole structure.
These reactions are monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .
3.1 Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In vivo studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory diseases .
3.2 Analgesic Properties
The compound has also been investigated for its analgesic properties. Studies employing carrageenan-induced paw edema models suggest that it may effectively reduce pain associated with inflammation .
3.3 Antimicrobial Activity
Preliminary investigations reveal that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. The compound's structural features may enhance its ability to disrupt microbial cell walls or inhibit essential metabolic pathways .
3.4 Antitumor Potential
Emerging data suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that mediate pain and inflammation .
5. Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
6. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and analgesic applications. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.
Scientific Research Applications
Medicinal Chemistry
Antiinflammatory Agents
Research has indicated that pyrazole derivatives, including N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cancer Research
Preliminary studies indicate that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways .
Agricultural Applications
Pesticide Development
this compound has been explored for use in agrochemicals, particularly as a pesticide. Its structural characteristics enable it to act on specific pest pathways while minimizing harm to non-target organisms .
Herbicide Research
Research into the herbicidal properties of pyrazole derivatives has shown promise in controlling weed populations without affecting crop yields. The selective action of these compounds makes them suitable candidates for further development in agricultural biotechnology .
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them more suitable for industrial applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Direct Pyrazole Carboxamide Analogs
The closest structural analog is N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS: 1013765-59-7), which shares the pyrazole-carboxamide backbone but differs in the substituent on the aryl group (2-methoxy vs. 4-methylphenyl) (Table 1).
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Substituent position (para vs. ortho) can influence molecular conformation and intermolecular interactions, such as π-stacking or hydrogen bonding, critical for crystallization or biological target binding.
Broader Heterocyclic Analogs
Imidazole-4-imine Derivatives
Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and its bromo analog () share the 4-methylphenyl motif but feature an imidazole core instead of pyrazole . These crystallize in the triclinic P-1 space group with significant dihedral angles (~56°) between aryl rings, stabilized by weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions .
Pyrazolo-Pyrimidine Derivatives
The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) demonstrates the incorporation of fluorinated aryl groups and fused pyrazole-pyrimidine systems .
Research Findings and Implications
Crystallographic and Conformational Insights
- Dihedral Angles and Packing : The imidazole-4-imine analogs () exhibit significant twisting between aryl rings (~56°), driven by steric and electronic factors . For the target pyrazole carboxamide, similar dihedral angles could arise, affecting solubility and crystallization behavior.
- Intermolecular Interactions : Weak C–H⋯N and π-π interactions dominate the packing of imidazole derivatives . The target compound’s propoxy and carboxamide groups may facilitate analogous interactions, such as C–H⋯O hydrogen bonds.
Preparation Methods
Hydrazide-Cyanoacrylate Condensation
A widely adopted method involves the reaction of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under acidic conditions. This yields ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a versatile intermediate for further functionalization. Key conditions include:
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Solvent: Ethanol or acetic acid.
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Temperature: Reflux (78–110°C).
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Reaction Time: 6–12 hours.
Mechanistic Insight : The cyanoacrylate’s α,β-unsaturation facilitates nucleophilic attack by the hydrazide’s terminal amine, followed by cyclization and aromatization.
Functionalization at Positions 1 and 3
Introduction of the 1-Propyl Group
The 1-position propyl group is introduced via alkylation of the pyrazole nitrogen. Using propyl bromide and a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C achieves >85% yield. Competing N-alkylation at other positions is mitigated by steric hindrance from the tosyl protecting group.
Installation of the 3-Propoxy Substituent
The 3-hydroxy intermediate is generated by hydrolyzing the 3-cyano group using hydrochloric acid. Subsequent propylation with propyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) affords the 3-propoxy derivative.
Amide Bond Formation
Classical Acid Chloride Route
The ester intermediate is converted to the carboxylic acid via saponification (NaOH, ethanol/water), followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with 4-methylaniline in dichloromethane (DCM) and triethylamine (Et₃N) yields the target amide.
Typical Conditions :
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Saponification : 2 M NaOH, 70°C, 4 hours.
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Acyl Chloride Formation : SOCl₂, reflux, 2 hours.
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Amidation : 0–5°C, 12 hours.
Yield : 72–78% (over three steps).
Direct Aminolysis of Esters
A patent-pending method bypasses acid chloride formation by reacting the pyrazole-4-carboxylic acid ester directly with 4-methylaniline in the presence of a strong base (e.g., potassium tert-butoxide) in toluene. This one-pot approach eliminates by-product removal steps, enhancing industrial feasibility.
Reaction Parameters :
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Base : KOtBu (1.2 equiv).
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Temperature : 110°C.
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Time : 8 hours.
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Yield : 89% (HPLC purity >98%).
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | Direct Aminolysis |
|---|---|---|
| Steps | 3 | 1 |
| Overall Yield | 72–78% | 89% |
| Purity (HPLC) | 95–97% | >98% |
| By-Product Management | SO₂, HCl evolution | None |
| Scalability | Moderate | High |
The direct aminolysis method offers superior efficiency and reduced environmental impact, as it avoids hazardous reagents like thionyl chloride.
Structural Validation and Analytical Data
X-Ray Crystallography
Single-crystal X-ray analysis of the intermediate ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate confirms the pyrazole ring geometry and substituent orientations. Bond lengths and angles align with density functional theory (DFT) calculations, ensuring structural fidelity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 3.98 (t, J = 6.8 Hz, 2H, OCH₂), 2.86 (t, J = 7.2 Hz, 2H, NCH₂), 2.32 (s, 3H, CH₃).
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IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).
Industrial Considerations and Waste Mitigation
The direct aminolysis route minimizes waste generation by circumventing acid chloride formation. Solvent recovery systems (e.g., toluene distillation) and catalyst recycling further enhance sustainability .
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in laboratory settings?
The synthesis involves multi-step reactions, beginning with the formation of the pyrazole core. Key steps include:
- Alkylation : Introducing the propoxy group via nucleophilic substitution at the pyrazole 3-position under reflux (60–80°C) in aprotic solvents (e.g., DMF).
- Carboxamide coupling : Reacting the intermediate with 4-methylphenylamine using coupling agents like EDCI/HOBt. Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 30 minutes vs. 12 hours for conventional heating) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., propoxy methylene protons at δ 3.5–4.0 ppm).
- X-ray crystallography : SHELXL refinement resolves absolute configuration and hydrogen-bonding networks .
- HPLC-UV : Purity assessment (≥95%) with a C18 column (λ = 254 nm).
- Differential Scanning Calorimetry (DSC) : Confirms melting point consistency (e.g., 178–180°C for related pyrazole carboxamides) .
Q. What are the electrophilic hotspots in this compound that influence its reactivity?
- Pyrazole C-5 position : Susceptible to electrophilic aromatic substitution (e.g., nitration) under basic conditions.
- Carboxamide carbonyl : Participates in nucleophilic acyl substitution with amines or hydrazines.
- 4-Methylphenyl ring : Activated for para-substitution due to methyl group electron-donating effects. Reactivity can be quantified via Fukui function analysis (DFT/B3LYP/6-31G*) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of the propoxy-propyl chain in modulating pharmacokinetic properties?
- SAR studies : Synthesize analogs with varying alkoxy chain lengths (methoxy to pentoxy) and branching (e.g., isopropoxy).
- In vitro assays :
- Metabolic stability in liver microsomes (e.g., human CYP3A4 isoform).
- Membrane permeability via Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
- Molecular dynamics : Simulate interactions with P-glycoprotein to predict efflux ratios .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardization : Fix ATP concentrations (e.g., 10 µM in kinase assays) and cell passage numbers.
- Orthogonal assays : Compare radiometric (³²P-ATP) and fluorescence polarization results.
- Counter-screening : Test against off-target receptors (e.g., cannabinoid CB1/CB2 due to pyrazole structural motifs) .
- Meta-analysis : Apply Hill slope consistency checks to dose-response curves (e.g., R² > 0.95 for valid fits) .
Q. How does stereochemistry at the propyl chain impact target binding affinity?
- Synthesis of diastereomers : Use chiral catalysts (e.g., BINAP-Ru) or chiral HPLC separation.
- SPR kinetics : Measure binding kinetics (ka/kd) to targets like COX-2 (e.g., R-configuration may show 15-fold higher affinity than S) .
- Docking studies : Flexible side-chain sampling in AutoDock Vina predicts binding poses (e.g., propyl chain orientation in hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
